molecular formula C12H19N B12976791 (S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine

(S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine

Cat. No.: B12976791
M. Wt: 177.29 g/mol
InChI Key: AZZNVHCGSSIBSF-LBPRGKRZSA-N
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Description

(S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group on the propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors and advanced chiral resolution techniques, such as chiral chromatography or enzymatic resolution, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: A related compound with a hydroxyl group instead of an amine group.

    4-Ethylphenylacetonitrile: The precursor in the synthesis of (S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine.

Uniqueness

This compound is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(4-ethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3/t12-/m0/s1

InChI Key

AZZNVHCGSSIBSF-LBPRGKRZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C(C)C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)C)N

Origin of Product

United States

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